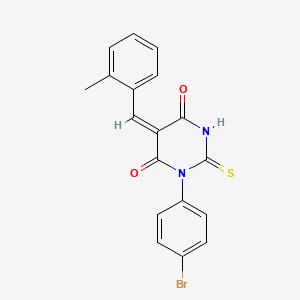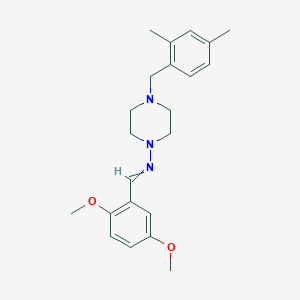
4-hydroxy-3-(4-methylbenzoyl)-6-(4-methylphenyl)-2H-pyran-2-one
Übersicht
Beschreibung
4-hydroxy-3-(4-methylbenzoyl)-6-(4-methylphenyl)-2H-pyran-2-one is a useful research compound. Its molecular formula is C20H16O4 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.10485899 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Research has explored the potential biomedical applications of compounds related to 4-hydroxy-3-(4-methylbenzoyl)-6-(4-methylphenyl)-2H-pyran-2-one. For instance, a study conducted by Ryzhkova et al. (2020) investigated an electrochemically induced multicomponent transformation involving a similar compound, revealing its promise for various biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antimicrobial Properties
The antimicrobial properties of 2H-pyran-3(6H)-one derivatives, which are structurally related to the compound , have been a subject of research. Georgiadis, Couladouros, and Delitheos (1992) found that certain derivatives showed significant activity against gram-positive bacteria, highlighting the potential of these compounds in antimicrobial applications (Georgiadis, Couladouros, & Delitheos, 1992).
Biomimetic Syntheses
The compound's relevance in biomimetic syntheses of polyketide aromatics has been explored. Griffin, Leeper, and Staunton (1984) described how methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones, which are structurally similar to the compound , can undergo biomimetic cyclisation to generate polyketide aromatic systems (Griffin, Leeper, & Staunton, 1984).
Synthesis and Reactivity
The synthesis and reactivity of compounds structurally related to this compound have also been a focus of research. Ait‐Baziz et al. (2004) reported on the synthesis and reactions of a similar compound with nucleophiles, leading to new compounds with potential applications in various fields (Ait‐Baziz et al., 2004).
Structural Analysis
Structural analysis of related compounds is another area of research. Wang et al. (2005) determined the X-ray crystal structure of a compound structurally akin to this compound, providing insights into its molecular arrangement (Wang, Zeng, Shi, Wei, & Zong, 2005).
Eigenschaften
IUPAC Name |
4-hydroxy-3-(4-methylbenzoyl)-6-(4-methylphenyl)pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-12-3-7-14(8-4-12)17-11-16(21)18(20(23)24-17)19(22)15-9-5-13(2)6-10-15/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDZUPUNCJTZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716002 | |
| Record name | 3-[Hydroxy(4-methylphenyl)methylidene]-6-(4-methylphenyl)-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65384-67-0 | |
| Record name | 3-[Hydroxy(4-methylphenyl)methylidene]-6-(4-methylphenyl)-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-5H-thiochromeno[2,3-d]pyrimidin-5-one hydrochloride](/img/structure/B6032397.png)
![1-acetyl-N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-piperidinamine](/img/structure/B6032402.png)
![2-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6032407.png)
![5-[(5-fluoro-2-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6032418.png)
![2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6032426.png)
![4-[1-(mesitylsulfonyl)-2-pyrrolidinyl]-3,5-dimethylisoxazole](/img/structure/B6032439.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide trifluoroacetate](/img/structure/B6032445.png)
![4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032451.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B6032464.png)
![1-methyl-4-{3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6032484.png)

![5-{[(3-methoxyphenyl)amino]methyl}-2-(3-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6032504.png)

![3-(1,3-benzodioxol-5-ylamino)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6032511.png)
